molecular formula C20H17N3O2S2 B3310567 (Z)-N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylacrylamide CAS No. 946210-92-0

(Z)-N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylacrylamide

Cat. No.: B3310567
CAS No.: 946210-92-0
M. Wt: 395.5 g/mol
InChI Key: YJGMTJDUXMIADR-QXMHVHEDSA-N
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Description

(Z)-N-(2-((2-Amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylacrylamide (CAS# 946210-92-0) is a synthetic compound featuring a 2-aminothiazole core, a scaffold recognized as a privileged structure in medicinal chemistry for its significant anticancer potential . This molecule integrates a (Z)-configured 3-phenylacrylamide moiety and a thioether side chain terminating in a glycinamide group, making it a sophisticated hybrid structure for investigative purposes. The 2-aminothiazole framework is a fundamental component in several clinically applied anticancer drugs and investigational compounds, where it often serves as a key pharmacophore for inhibiting a wide range of enzyme targets such as kinase, tubulin polymerase, and HDACs . The structural features of this compound, particularly the acrylamide group, are of high interest in modern drug discovery. Acrylamides can act as covalent modifiers that undergo a Michael addition reaction with cysteine thiols in the active site of target proteins, a mechanism leveraged in the design of selective and potent inhibitors . This mechanism is being explored for targeting enzymes like Glutathione S-transferase Omega 1-1 (GSTO1-1), which is overexpressed in certain cancers and implicated in drug resistance . Researchers can utilize this compound as a key intermediate or lead structure in the development of novel small-molecule therapeutics. Its multi-functional design allows for further synthetic modification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c21-16(24)13-26-20-23-18(15-9-5-2-6-10-15)19(27-20)22-17(25)12-11-14-7-3-1-4-8-14/h1-12H,13H2,(H2,21,24)(H,22,25)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGMTJDUXMIADR-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylacrylamide is a complex organic compound with potential biological activities. Its structure features a thiazole ring, an amino-oxoethylthio group, and a phenylacrylamide moiety, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-phenylacrylamide. Its molecular formula is C20H19N3O2S2, with a molecular weight of 403.5 g/mol. The structural features include:

Structural Feature Description
Thiazole RingContains sulfur and nitrogen, contributing to its biological activity.
Amino-Oxoethyl GroupPotentially involved in enzyme inhibition and receptor interactions.
Phenylacrylamide MoietyEnhances the compound's lipophilicity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring and the amino group are critical for binding to enzymes or receptors, leading to modulation of biological pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Studies have indicated that compounds similar to (Z)-N-(2-amino-2-oxoethyl)thio derivatives exhibit significant anticancer properties. For example, derivatives containing thiazole rings have shown promising results against various cancer cell lines:

Compound Cell Line Tested IC50 (µM) Activity
Compound AMDA-MB23110Moderate
Compound BHuh75High
Compound CHeLa15Moderate

These findings suggest that the thiazole moiety contributes to the cytotoxic effects observed in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that thiazole derivatives can inhibit bacterial growth effectively:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results highlight the potential use of this compound in treating bacterial infections.

Case Studies

  • Study on Pancreatic β-cell Protection
    A study explored a related compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. The compound exhibited a maximal activity at 100% with an EC50 of 0.1 ± 0.01 μM, demonstrating its potential in diabetes treatment by protecting β-cell viability against stress-induced apoptosis .
  • PPARγ Agonistic Activity
    Another investigation focused on thiazole derivatives as PPARγ agonists, showing that certain analogs had comparable potency to established drugs like rosiglitazone (EC50 = 0.75 ± 0.20 μM). This suggests that compounds based on the thiazole structure can influence glucose metabolism and may serve as potential antidiabetic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazole- and acrylamide-containing derivatives. Below is a comparative analysis with structurally related molecules from the evidence:

Key Observations

Structural Divergence :

  • The target compound differs from Compounds 9–13 in its substitution pattern:

  • It lacks the thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidine) present in Compounds 9–13, instead retaining a simpler thiazole core.
  • The (Z)-3-phenylacrylamide group replaces the thioxoacetamide side chains seen in Compounds 9–13.
    • Compared to Compound 1612 , the target compound integrates a thiazole ring rather than a cinnamamide backbone, suggesting distinct electronic and steric properties.

Synthetic Efficiency: Compounds 9–13 exhibit yields ranging from 53% to 90%, influenced by electron-withdrawing/donating substituents (e.g., nitro groups in Compounds 12–13 reduced yields to ~55%) .

Physicochemical Properties: Melting points for Compounds 9–13 correlate with substituent polarity; for example, Compound 10 (indole-substituted) has a higher melting point (206–207°C) than Compound 11 (147–148°C) with a methylphenyl group . The target compound’s 2-amino-2-oxoethylthio group may enhance solubility compared to the thioxoacetamide derivatives, though experimental data are lacking.

Research Findings and Implications

  • Bioactivity Potential: Thiazole and acrylamide derivatives are frequently explored for antimicrobial, anticancer, or enzyme-inhibitory activities. For example: Compounds with nitro-furyl groups (e.g., Compounds 12–13) may exhibit enhanced antibacterial activity due to nitro group reactivity . The acrylamide moiety in the target compound could facilitate interactions with biological targets (e.g., kinases) via hydrogen bonding .
  • Limitations: No direct bioactivity data for the target compound are available in the provided evidence. Comparative studies require further synthesis and functional assays.

Q & A

Q. What are the key functional groups in this compound, and how are they characterized experimentally?

The compound contains a thiazole core, acrylamide backbone, phenyl substituents, and a thioether-linked 2-amino-2-oxoethyl group. Characterization employs:

  • FTIR to confirm amide C=O (~1650–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretching .
  • NMR (¹H/¹³C) to resolve aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and acrylamide α,β-unsaturated protons (δ 5.8–6.5 ppm) .
  • Mass spectrometry (HRMS) for molecular ion validation .

Q. What synthetic routes are reported for this compound?

Common methods include:

  • Thiazole formation : Cyclization of thiourea derivatives with α-halo ketones under reflux (e.g., toluene/water, 8:2, 5–7 h) .
  • Acetamide coupling : Reaction of 2-amino-thiazole intermediates with chloroacetyl chloride in dioxane/triethylamine at 20–25°C .
  • Z-Isomer control : Use of stereoselective conditions (e.g., low-temperature acrylation) to favor the (Z)-configuration .

Q. What purification techniques are recommended post-synthesis?

  • Recrystallization : Ethanol or ethanol-DMF mixtures for solid products .
  • Column chromatography : For resolving stereoisomers using silica gel and ethyl acetate/hexane gradients .
  • Liquid-liquid extraction : Ethyl acetate for isolating liquid intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution in acetamide coupling .
  • Catalyst use : Triethylamine as a base improves chloroacetyl chloride reactivity .
  • Temperature control : Reflux (~80–100°C) accelerates cyclization but requires TLC monitoring (hexane:ethyl acetate, 9:1) to avoid byproducts .

Q. How should researchers address spectral data discrepancies during structural confirmation?

  • Recrystallization : Eliminate impurities causing split NMR peaks .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Definitive confirmation of stereochemistry for the (Z)-isomer .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Anticancer assays : MTT or SRB tests against cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to its thiazole-acrylamide scaffold .

Q. What strategies guide structure-activity relationship (SAR) studies for analog design?

  • Phenyl substitution : Introducing electron-withdrawing groups (e.g., nitro, acetyl) at the 4-phenyl position to enhance cytotoxicity .
  • Thioether modification : Replacing the 2-amino-2-oxoethyl group with alkyl/aryl thiols to modulate solubility .
  • Stereochemical tuning : Comparing (Z)- and (E)-isomers to assess configuration-dependent bioactivity .

Data Contradiction and Methodological Challenges

Q. How to resolve conflicting bioactivity data across studies?

  • Standardized protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) .
  • Metabolic stability tests : Evaluate compound degradation in assay media via LC-MS .
  • Positive controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

Q. Why do crystallization outcomes vary between batches?

  • Solvent polarity : Ethanol vs. DMF alters crystal packing and purity .
  • Cooling rate : Slow cooling (0.5°C/min) promotes larger, purer crystals .
  • Seeding : Introduce pre-formed crystals to guide nucleation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylacrylamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylacrylamide

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